molecular formula C14H14O2 B032100 2,2'-Dimethoxybiphenyl CAS No. 4877-93-4

2,2'-Dimethoxybiphenyl

Cat. No. B032100
CAS RN: 4877-93-4
M. Wt: 214.26 g/mol
InChI Key: VGMKUVCDINAAFC-UHFFFAOYSA-N
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Description

The synthesis, molecular structure, and properties of biphenyl derivatives, including those modified with methoxy groups, are of significant interest in organic chemistry due to their relevance in various industrial and pharmaceutical applications. These compounds serve as key intermediates in the synthesis of complex molecules and possess unique physical and chemical properties due to their distinct molecular structures.

Synthesis Analysis

The synthesis of biphenyl derivatives often involves cross-coupling reactions, a methodology that allows for the formation of biphenyl structures with various substituents, including methoxy groups. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl has been developed as a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrating the utility of cross-coupling reactions in obtaining biphenyl derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of biphenyl derivatives, including those with methoxy groups, significantly influences their chemical properties and reactivity. The spatial arrangement of the phenyl rings and substituents affects the compound's ability to participate in various chemical reactions and its overall stability. Studies on similar compounds can provide insights into the molecular structure and behavior of 2,2'-Dimethoxybiphenyl.

Chemical Reactions and Properties

Biphenyl compounds, depending on their substituents, can undergo a range of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidative coupling. The presence of methoxy groups can activate the phenyl rings towards electrophilic substitution, facilitating the introduction of additional functional groups.

Physical Properties Analysis

The physical properties of biphenyl derivatives, such as melting point, boiling point, and solubility, are influenced by the nature and position of substituents on the phenyl rings. Methoxy groups, for instance, can increase the solubility of biphenyl compounds in organic solvents, making them more accessible for various chemical transformations.

Chemical Properties Analysis

The chemical behavior of biphenyl derivatives is largely determined by the electronic effects of substituents. Methoxy groups are electron-donating, which can enhance the nucleophilicity of the aromatic ring and influence the compound's reactivity towards electrophiles. This property is crucial in directing the course of chemical reactions involving biphenyl derivatives.

For further exploration of the topics mentioned and access to the detailed scientific research, please consult the following references:

Scientific Research Applications

  • Chemical Synthesis and Reactions:

    • It's used in diazotization, replacing the diazonium group with hydrogen (Kornblum, 2003).
    • Acts as a catalyst in Suzuki-Miyaura coupling reactions, enhancing yields with low catalyst levels (Barder, Walker, Martinelli, & Buchwald, 2005).
    • Aids in the synthesis of new sulfur-containing ligands and potential HIV-1 protease inhibitors (Capozzi et al., 2002).
    • Utilized in the preparation of substituted 2-aminobiphenyls in radical arylation reactions with dioxygen from air (Hofmann, Jasch, & Heinrich, 2014).
    • Efficient and stable catalyst in Hiyama coupling reactions (Hajipour & Rafiee, 2012).
    • Used in electrophilic aromatic aroylation polycondensation to produce various aromatic polyketones (Okamoto et al., 2009).
  • Therapeutic Applications:

    • Potential chemotherapeutic agent for treating AIDS, cancer, and acne (Lee, 2010).
  • Material Science and Environmental Studies:

  • Advanced Chemical Studies:

  • Environmental and Biological Implications:

    • Found in marine mammals, potentially indicating natural origin and health risks (Marsh et al., 2005).
    • Demonstrates inhibitory activities against bacteria in a marine context (Li et al., 2017).

Safety And Hazards

2,2’-Dimethoxybiphenyl should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling this compound . It should be stored away from oxidizing agents .

Relevant Papers One relevant paper discusses the synthesis of wholly aromatic polyketones via AlCl3-mediated Friedel–Crafts acylation polymerization and P2O5-MsOH mediated direct condensation polymerization between 2,2’-dimethoxybiphenyl and arenedicarboxylic acid derivatives . Another paper provides a detailed analysis of the crystal structure of 2,2’-Dimethoxybiphenyl .

properties

IUPAC Name

1-methoxy-2-(2-methoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMKUVCDINAAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346395
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dimethoxybiphenyl

CAS RN

4877-93-4
Record name 2,2'-Dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

From 2-methoxy-bromobenzene and 2-methoxyphenyl boronic acid, yield 71%; mp 155-157° C. (lit.,4 155° C.); IR: 1590, 1501, 1481, 1455 and 1238; 1H NMR (400 MHz; CDCl3): 7.34 (2H, m), 7.25 (2H, d, J 8), 7.02-6.97 (4H, m) and 3.77 (6H, s); 13C NMR (CDCl3): 157, 131.4, 128.5, 127.8, 120.3, 111.1 and 55.6; m/z (EI) 214 (100%, M+), 184 (50) and 69 (40)(Found: M+, 214.099. C12H14O2 requires M, 214.099).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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